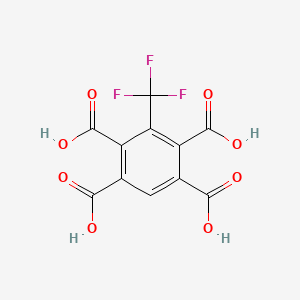

3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid

Description

3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid is a polycarboxylic acid derivative of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), where a trifluoromethyl (-CF₃) group substitutes the hydrogen atom at the 3-position. This modification introduces significant electronic and steric effects due to the strong electron-withdrawing nature and bulk of the -CF₃ group. While direct studies on this compound are sparse in the literature, its properties can be inferred from analogous derivatives of pyromellitic acid, such as chlorinated, brominated, and other substituted variants .

Properties

CAS No. |

53812-59-2 |

|---|---|

Molecular Formula |

C11H5F3O8 |

Molecular Weight |

322.15 g/mol |

IUPAC Name |

3-(trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid |

InChI |

InChI=1S/C11H5F3O8/c12-11(13,14)6-4(9(19)20)2(7(15)16)1-3(8(17)18)5(6)10(21)22/h1H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

InChI Key |

NJCOLSAFYMXOGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis Starting from Trifluoromethylbenzene Derivatives

A representative synthetic route involves the following key steps:

Chlorination and Hydrolysis Route from m-Xylene

Another approach involves:

- Chlorination of m-xylene to form bis(trichloromethyl)benzene intermediates.

- Controlled fluorination to introduce trifluoromethyl groups.

- Catalytic hydrolysis of trichloromethyl groups to carboxylic acids using zinc catalysts.

Key parameters for this method include:

This method is advantageous for scale-up due to the use of relatively inexpensive starting materials and catalysts.

Other Functionalization Techniques

- Nitration followed by reduction and diazotization allows for selective substitution on the aromatic ring.

- Use of palladium or nickel catalysis for hydrogenation and reduction steps.

- Bromination under controlled temperature to avoid over-bromination.

- Diazonium salt formation followed by substitution to introduce carboxyl or cyano groups, which can be hydrolyzed to acids.

- Nitration of trifluoromethylbenzene derivatives typically yields 80–85% of nitro intermediates with high purity (~97% GC purity).

- Reduction to amines proceeds with yields exceeding 100% (due to solvent inclusion) and purities over 99% (GC).

- Bromination yields around 85% with purities above 93% (GC).

- Hydrolysis steps to convert nitriles or trichloromethyl groups to carboxylic acids achieve yields in the range of 50–90%, depending on conditions and substrates.

- Purification is often achieved by exploiting the water insolubility of the tetracarboxylic acid, enabling crystallization and filtration.

| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | HNO3, H2SO4 | 0–150 °C | 82 | 97.7 | Controlled addition to manage exotherm |

| 2 | Reduction | Fe powder, NH4Cl, H2O | Reflux | >100 | 99.1 | Efficient conversion of nitro to amine |

| 3 | Bromination | Br2, AcOH | 0–60 °C | 85 | 93.3 | Selective monobromination |

| 4 | Diazotization/Substitution | NaNO2, HCl, NaOH | 0–30 °C | 68–90 | >90 | Formation of diazonium salts and substitution |

| 5 | Hydrolysis | Zn catalyst (acetate), H2O | 120–150 °C | 50–90 | >95 | Conversion of intermediates to carboxylic acid |

The preparation of 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid involves complex multi-step syntheses that rely on nitration, reduction, bromination, diazotization, and hydrolysis reactions. The choice of starting materials and catalysts, along with precise control of reaction conditions such as temperature and reagent addition rate, critically influence the yield and purity of the final product. Methods utilizing m-xylene chlorination and zinc-catalyzed hydrolysis offer scalable routes, while nitration-reduction-bromination sequences provide precise functional group placement. The reported yields and purities indicate that these methods are robust and suitable for producing high-quality material for further chemical applications.

Chemical Reactions Analysis

3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent at the 3-position profoundly influences the electronic structure and intermolecular interactions of pyromellitic acid derivatives:

The -CF₃ group reduces electron density on the benzene ring, increasing the acidity of carboxylic protons compared to pyromellitic acid (predicted pKa ~1.5–2.0 vs. pyromellitic acid’s pKa₁ = 1.9) . This enhances its ability to form stable salts and coordination complexes with metals.

Reactivity Highlights :

Thermal and Solubility Properties

The -CF₃ derivative’s lower solubility in water and higher thermal stability align with trends observed in halogenated analogs .

Biological Activity

3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid (CAS No. 53812-59-2) is a fluorinated aromatic compound with significant biological implications due to its unique chemical structure. The presence of trifluoromethyl groups and multiple carboxylic acid functionalities suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry and materials science.

- Molecular Formula : C11H5F3O8

- Molecular Weight : 322.148 g/mol

- Structure : The compound features a benzene ring substituted with four carboxylic acid groups and one trifluoromethyl group, which enhances its lipophilicity and potentially its biological activity.

Biological Activity

The biological activity of 3-(trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid has been explored in various studies, focusing on its pharmacological properties and potential applications in drug delivery systems.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit anticancer properties. For instance, the presence of trifluoromethyl groups can enhance the selectivity and potency of anticancer agents by modulating their interaction with biological targets. A study demonstrated that derivatives of tetracarboxylic acids showed promising results in inhibiting tumor growth in vitro and in vivo models due to their ability to interfere with metabolic pathways critical for cancer cell proliferation .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into metal-organic frameworks (MOFs), which are utilized as carriers for drug delivery. Research has shown that MOFs containing tetracarboxylic acids can encapsulate therapeutic agents and facilitate controlled release, improving the bioavailability and efficacy of drugs . The stability and biocompatibility of these frameworks make them suitable candidates for biomedical applications.

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the cytotoxic effects of 3-(trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid on various cancer cell lines.

- Methodology : Cell viability assays were performed using MTT and colony formation assays.

- Results : The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

- : The results suggest potential use as an anticancer agent or as a lead compound for further development .

-

Application in MOFs for Drug Delivery :

- Research Focus : Incorporation of 3-(trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid into MOFs for targeted drug delivery.

- Findings : MOFs synthesized with this compound demonstrated high loading capacities for chemotherapeutic agents and showed controlled release profiles under physiological conditions.

- Implications : This approach may enhance the therapeutic index of existing drugs while reducing side effects .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid | C11H5F3O8 | 322.148 g/mol | Anticancer properties, Drug delivery |

| Pyromellitic acid | C10H6O8 | 254.15 g/mol | Used in polymer synthesis |

| Benzene-1,2,4-tricarboxylic acid | C9H6O6 | 210.14 g/mol | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.